ORY-1001(trans) ORY-1001(trans) Lysine-specific demethylase 1 (LSD1) demethylates H3K4 and H3K9, resulting in transcriptional repression. It also controls the tumor suppressor activity of p53 by demethylating a specific p53 lysine residue (LYS370). ORY-1001 is an orally available, selective inhibitor of LSD1 (IC50 < 20 nM). It targets acute myeloid leukemia (AML) stem cells and significantly reduces tumor cell load while increasing survival time in mouse models of AML. ORY-1001 is in clinical trials for cancer treatment.
ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1.
Brand Name: Vulcanchem
CAS No.: 1431326-61-2
VCID: VC0002932
InChI: InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
SMILES: C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Molecular Formula: C₁₅H₂₄Cl₂N₂
Molecular Weight: 303.27

ORY-1001(trans)

CAS No.: 1431326-61-2

Cat. No.: VC0002932

Molecular Formula: C₁₅H₂₄Cl₂N₂

Molecular Weight: 303.27

* For research use only. Not for human or veterinary use.

ORY-1001(trans) - 1431326-61-2

Specification

Description Lysine-specific demethylase 1 (LSD1) demethylates H3K4 and H3K9, resulting in transcriptional repression. It also controls the tumor suppressor activity of p53 by demethylating a specific p53 lysine residue (LYS370). ORY-1001 is an orally available, selective inhibitor of LSD1 (IC50 < 20 nM). It targets acute myeloid leukemia (AML) stem cells and significantly reduces tumor cell load while increasing survival time in mouse models of AML. ORY-1001 is in clinical trials for cancer treatment.
ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1.
CAS No. 1431326-61-2
Molecular Formula C₁₅H₂₄Cl₂N₂
Molecular Weight 303.27
IUPAC Name 4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
Standard InChI Key UCINOBZMLCREGM-RNNUGBGQSA-N
SMILES C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Appearance Assay:≥98%A crystalline solid

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